molecular formula C11H7BrN4O3S B4737140 N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4737140
M. Wt: 355.17 g/mol
InChI Key: RKSKEFTWISBICS-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a heterocyclic compound that combines a pyridine ring with a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the coupling of 5-bromopyridine with 2,1,3-benzoxadiazole-4-sulfonamide. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a bromopyridine ring with a benzoxadiazole and sulfonamide group. This structure imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O3S/c12-7-4-5-10(13-6-7)16-20(17,18)9-3-1-2-8-11(9)15-19-14-8/h1-6H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKEFTWISBICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide

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